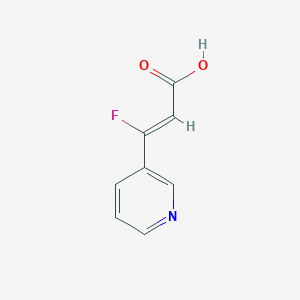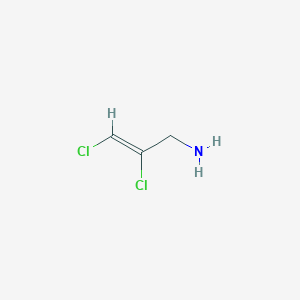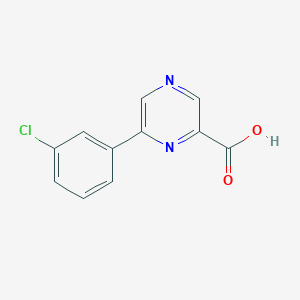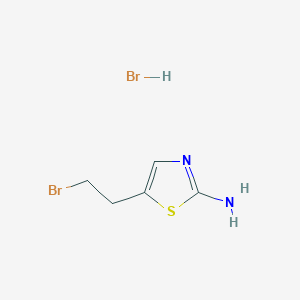
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide typically involves the bromination of ethanolamine followed by cyclization with a thioamide. The reaction conditions often include the use of hydrobromic acid and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a liquid-phase method using ethanolamine and hydrobromic acid. The reaction time is usually around 48 hours. Alternatively, a gas-phase method can be employed, where ethanolamine is reacted with hydrogen bromide gas. This method is faster but requires more sophisticated equipment and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Cyclization Reactions: It can form thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.
Alkylation Reactions: It can be used to alkylate secondary phosphines to form optically active tertiary phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include cesium hydroxide, which acts as a catalyst in P-alkylation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include thiazolines, thiazines, and tertiary phosphines, which have applications in various chemical syntheses and industrial processes .
Scientific Research Applications
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: This compound is similar in structure but lacks the thiazole ring.
2-(Bromomethyl)pyridine hydrobromide: This compound contains a pyridine ring instead of a thiazole ring and is used in different chemical syntheses.
Uniqueness
5-(2-Bromoethyl)-1,3-thiazol-2-amine hydrobromide is unique due to its thiazole ring structure, which imparts specific chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the ring allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H8Br2N2S |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
5-(2-bromoethyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C5H7BrN2S.BrH/c6-2-1-4-3-8-5(7)9-4;/h3H,1-2H2,(H2,7,8);1H |
InChI Key |
LZKHGIKRGDOWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)N)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


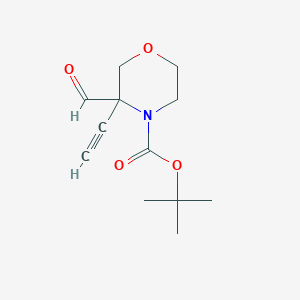
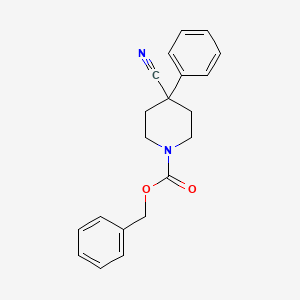
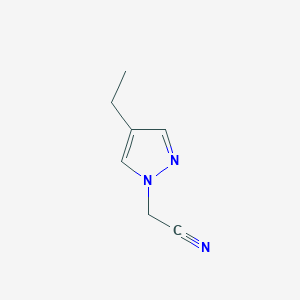
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
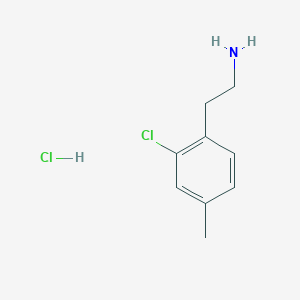
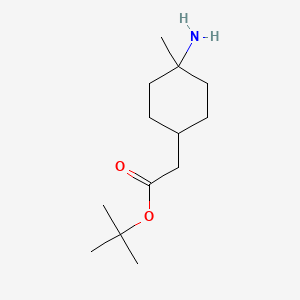
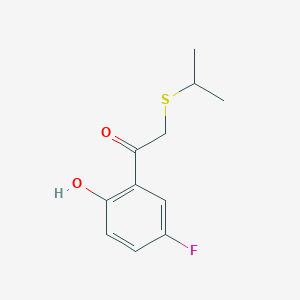
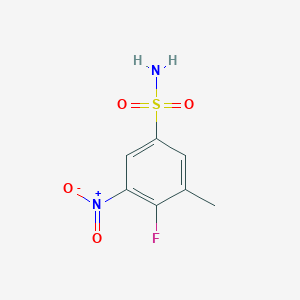
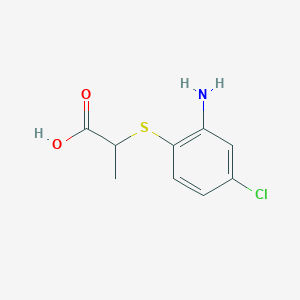
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
